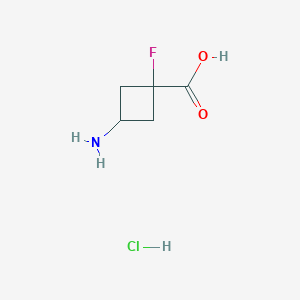![molecular formula C27H18N2O3 B2523067 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide CAS No. 361173-47-9](/img/structure/B2523067.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” is a compound with the molecular formula C19H13N3O2 . It belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
Benzoxazole derivatives can be synthesized from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .
Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” can be represented by the SMILES string c1ccc2c(c1)nc(o2)c3ccc(cc3)NC(=O)c4cccnc4 .
Chemical Reactions Analysis
Benzoxazoles can undergo various chemical reactions. For instance, the combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .
Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 414.5±25.0 °C at 760 mmHg, and a flash point of 204.5±23.2 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
This compound has been synthesized and evaluated for its antibacterial properties . It has shown promising activity against Staphylococcus aureus, a common bacterium that can cause various infections . The compound’s antibacterial activity makes it a potential candidate for the development of new antibacterial agents.
Antifungal Applications
Benzoxazole derivatives, which include this compound, are known to have antifungal properties . They could be used in the development of new antifungal agents.
Antioxidant Applications
Benzoxazole derivatives also exhibit antioxidant activity . This suggests that this compound could be used in the development of antioxidant therapies.
Antitumoral Applications
Benzoxazole derivatives have been associated with antitumoral activity . This compound could potentially be used in cancer research and treatment.
Antiparasitic Applications
Benzoxazole derivatives have shown antiparasitic activity . This compound could be used in the development of treatments for parasitic infections.
Optical Brighteners
Benzoxazole derivatives are used as optical brighteners in laundry detergents . This compound could potentially be used in similar applications.
Zukünftige Richtungen
The development of new potential chemotherapy drugs is increasing due to the existing antibiotic resistance (MDR-TB) to tuberculosis . Therefore, the study and development of benzoxazole derivatives like “N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide” could be a promising direction for future research.
Wirkmechanismus
Target of action
Benzoxazole derivatives are known to interact with a variety of biological targets. For instance, they have been found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis . They are also known for their antifungal, antiallergic, antitumoral, and antiparasitic activity .
Mode of action
The exact mode of action can vary depending on the specific benzoxazole derivative and its target. For example, some benzoxazole derivatives may inhibit certain enzymes, while others may interact with specific receptors or other cellular components .
Biochemical pathways
Again, the affected pathways can vary widely. Some benzoxazole derivatives may affect signal transduction pathways, metabolic pathways, or other cellular processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of benzoxazole derivatives can vary depending on the specific compound. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of action
The molecular and cellular effects can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .
Action environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of benzoxazole derivatives .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-benzoylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c30-25(18-6-2-1-3-7-18)19-10-12-20(13-11-19)26(31)28-22-16-14-21(15-17-22)27-29-23-8-4-5-9-24(23)32-27/h1-17H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJISLJUKMRSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl)propanamide](/img/structure/B2522985.png)
![4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2522986.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2522987.png)
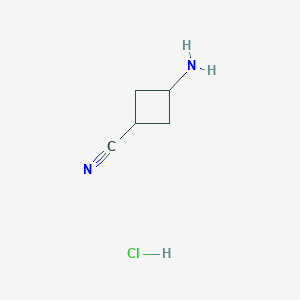
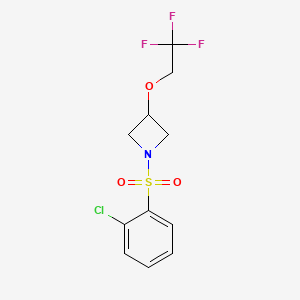
![2-[[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one](/img/structure/B2522993.png)
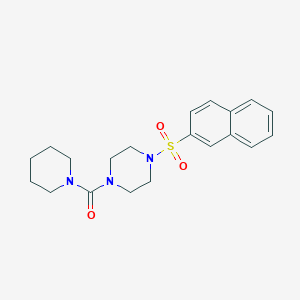


![2-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2523002.png)
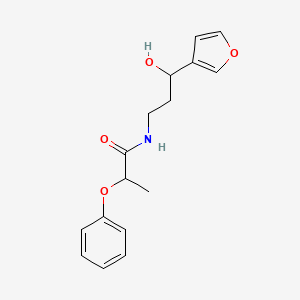
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}piperazine](/img/structure/B2523005.png)

